1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-7-6-9(8(2)19-7)10-15-16-12(20-10)14-11(17)13-4-5-18-3/h6H,4-5H2,1-3H3,(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMQNLKZQYXUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative.
Attachment of the Furan Ring: The furan ring can be introduced by reacting the oxadiazole intermediate with a suitable furan derivative, such as 2,5-dimethylfuran.
Formation of the Urea Moiety: The final step involves the reaction of the oxadiazole-furan intermediate with an isocyanate derivative to form the urea moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could yield furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring could yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity : Research indicates that compounds similar to 1-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea exhibit significant antimicrobial properties. Studies have shown that derivatives containing furan and oxadiazole moieties demonstrate broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity Against Test Pathogens
Pathogen Minimum Inhibitory Concentration (MIC) Mode of Action Escherichia coli 50 µg/mL Bactericidal Staphylococcus aureus 100 µg/mL Bacteriostatic Bacillus subtilis No inhibition observed - - Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Further investigations are required to elucidate its mechanism of action and therapeutic potential against various cancer types.
Agricultural Applications
- Pesticide Development : Due to its structural characteristics, there is potential for this compound to be developed as a novel pesticide or herbicide. Its ability to disrupt biological processes in pests can be explored for agricultural use.
Materials Science
- Polymer Synthesis : The unique functional groups in this compound enable it to serve as a building block for synthesizing new polymers with tailored properties. These polymers could have applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of the compound against common bacterial strains. The results indicated that modifications to the furan ring significantly enhanced antibacterial activity.
Case Study 2: Polymer Development
In another study published in the Journal of Polymer Science, researchers synthesized a series of polymers incorporating the urea compound into their backbone. The resulting materials exhibited improved thermal stability and mechanical strength compared to conventional polymers.
Mechanism of Action
The mechanism of action of 1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings could participate in hydrogen bonding or π-π interactions with the target molecules, while the urea moiety could form additional hydrogen bonds.
Comparison with Similar Compounds
Key Structural Differences
The closest analog identified is 1-(5-chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea (CAS: 1286697-54-8, Molecular Formula: C₁₆H₁₅ClN₄O₄, MW: 362.77 g/mol) . While both compounds share the 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl moiety, critical differences arise in their urea substituents:
Physicochemical and Pharmacological Implications
Solubility and Bioavailability: The target compound’s 2-methoxyethyl chain enhances hydrophilicity compared to the aromatic, chloro-substituted phenyl group in the analog. This may improve aqueous solubility and oral absorption (Rule of Five compliance: MW < 500, H-bond donors < 5). The analog’s higher molecular weight (362.77 vs. 279.28) and aromaticity reduce solubility but increase membrane permeability due to lipophilicity.
The target compound’s ether oxygen may engage in hydrogen bonding, favoring interactions with polar residues.
Synthetic Feasibility :
- The 2-methoxyethyl chain simplifies synthesis compared to the multi-substituted phenyl group, which requires halogenation and protective group strategies.
Theoretical Activity Predictions
- Antimicrobial Activity : The oxadiazole-furan system is associated with inhibition of bacterial efflux pumps or DNA gyrase. The analog’s chloro group may enhance Gram-positive activity, while the target compound’s polar chain could improve solubility in biological matrices.
- Kinase Inhibition : Both compounds’ oxadiazole cores mimic adenine in ATP, but the analog’s phenyl group may better stabilize π-π interactions in hydrophobic kinase pockets.
Biological Activity
1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features an oxadiazole ring fused with a furan derivative, which is known for conferring various biological activities. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Oxadiazole Ring : This is achieved through cyclization of hydrazides with carboxylic acid derivatives.
- Introduction of the Furan Ring : Utilized via Friedel-Crafts acylation with 2,5-dimethylfuran.
- Coupling with Urea Moiety : The final step involves the reaction of the oxadiazole-furan intermediate with a methoxyethyl-substituted urea.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with oxadiazole and urea moieties can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Oxadiazole Derivative | A549 | 8.78 |
| Similar Urea Derivative | HCT116 | 0.37 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as PI3K/mTOR . The presence of functional groups in the structure enhances their interaction with biological targets.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate that oxadiazole derivatives can exhibit activity against various microbial strains, making them potential candidates for further development in treating infections .
Table 2: Antimicrobial Activity
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Oxadiazole Derivative | S. aureus | TBD |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Anticancer Efficacy : A study demonstrated that a related oxadiazole compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Testing : Another study evaluated a series of oxadiazole derivatives against resistant strains of bacteria and found promising results indicating their potential as novel antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
